4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile
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Overview
Description
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile typically involves the cyclization of an appropriate precursor under specific conditions. One common method involves the reaction of phenylethylamine with aldehydes in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
4-Hydroxy-2-quinolone: Exhibits antimicrobial and anticancer activities.
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-7-10(13)5-6-12-9-4-2-1-3-8(9)10/h1-4,12-13H,5-6H2 |
InChI Key |
QXIKDHPAJLUWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C1(C#N)O |
Origin of Product |
United States |
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